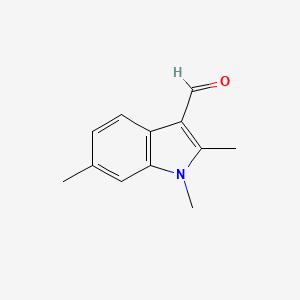

1,2,6-Trimethyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

1,2,6-trimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGXUYISVFDXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390178 | |

| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-69-1 | |

| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

- Vilsmeier Reagent Preparation : Anhydrous DMF reacts with POCl₃ at 0–5°C to generate the electrophilic chloroiminium ion.

- Cyclization and Formylation : The substituted aniline undergoes electrophilic attack at the methyl-substituted ortho position, followed by cyclization and formylation (Figure 1).

Critical Parameters :

- Molar Ratio : A 1:10–1:50 ratio of aniline to Vilsmeier reagent ensures complete conversion.

- Temperature : Reflux at 80–90°C for 5–8 hours optimizes cyclization.

- Workup : Alkaline hydrolysis (pH 8–9) precipitates the product, which is purified via recrystallization.

Fischer Indole Synthesis with Modified Ketones

The Fischer indole synthesis, which couples arylhydrazines with ketones under acidic conditions, offers an alternative route. For 1,2,6-trimethyl substitution, the ketone must be designed to direct methyl groups to positions 1, 2, and 6 post-cyclization.

Ketone Design and Reaction Dynamics

- Ketone Selection : Cyclohexanone derivatives with methyl groups at C3 and C5 positions could yield the desired substitution pattern upon cyclization (Figure 2).

- Hydrazine Component : N-Methylphenylhydrazine introduces the N-methyl group at position 1.

Reaction Conditions :

Post-Synthetic Formylation

The Fischer method typically yields indoles without 3-carbaldehyde groups. Subsequent formylation via Vilsmeier-Haack conditions or oxidation of a hydroxymethyl precursor (using MnO₂) is necessary.

Oxidation of 3-Hydroxymethylindole Derivatives

A less direct route involves synthesizing 3-hydroxymethyl-1,2,6-trimethylindole followed by oxidation to the aldehyde. This method, adapted from Der Pharma Chemica, employs activated manganese dioxide (MnO₂) in dichloromethane.

Synthesis of Hydroxymethyl Intermediate

- Aldol Condensation : Reacting 1,2,6-trimethylindole with formaldehyde under basic conditions introduces the hydroxymethyl group.

- Protection Strategies : Temporary protection of the indole nitrogen (e.g., with tosyl chloride) may prevent side reactions.

Oxidation to Carbaldehyde

- MnO₂-Mediated Oxidation : Stirring the hydroxymethyl derivative with MnO₂ in CH₂Cl₂ at room temperature for 20–30 hours achieves selective oxidation.

- Yield Optimization : Excess MnO₂ (2–3 g per gram of substrate) and extended reaction times improve conversion.

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions in literature.

Structural Confirmation and Characterization

Successful synthesis mandates rigorous validation via:

- NMR Spectroscopy : Distinct signals for N-methyl (δ ~3.7 ppm), aldehyde proton (δ ~9.9 ppm), and aromatic protons.

- Mass Spectrometry : Molecular ion peak at m/z 187.24 (C₁₂H₁₃NO).

- X-ray Crystallography : Confirms substituent positions and planarity of the indole core.

Industrial-Scale Considerations

Scale-up of the Vilsmeier-Haack method necessitates:

- Solvent Recovery : DMF recycling via distillation reduces costs.

- Waste Management : Neutralization of POCl³ by-products with aqueous Na₂CO₃ mitigates environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .

Substitution: The methyl groups on the indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid at room temperature.

Major Products Formed:

Oxidation: 1,2,6-Trimethyl-1H-indole-3-carboxylic acid.

Reduction: 1,2,6-Trimethyl-1H-indole-3-methanol.

Substitution: 1,2,6-Trimethyl-5-bromo-1H-indole-3-carbaldehyde.

Scientific Research Applications

1,2,6-Trimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,6-trimethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to four structurally related indole-3-carbaldehydes (Table 1), identified via similarity metrics (0.91 structural similarity score) . Key differences lie in the number and positions of methyl groups , which modulate electronic effects, steric hindrance, and intermolecular interactions.

Table 1: Structural Comparison of Indole-3-carbaldehyde Derivatives

| CAS No. | Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 57335-86-1 | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | 1 (N), 2, 6 | C₁₂H₁₂NO | 186.24 |

| 5416-80-8 | 2-Methyl-1H-indole-3-carbaldehyde | 2 | C₁₀H₉NO | 159.19 |

| 61364-25-8 | 2,5-Dimethyl-1H-indole-3-carbaldehyde | 2, 5 | C₁₁H₁₁NO | 173.21 |

| 883547-93-1 | 2,4,6-Trimethyl-1H-indole-3-carbaldehyde | 2, 4, 6 | C₁₂H₁₂NO | 186.24 |

| 728024-59-7 | 2,6-Dimethyl-1H-indole-3-carbaldehyde | 2, 6 | C₁₁H₁₁NO | 173.21 |

Key Observations:

- N-Methylation (Position 1): Unique to the target compound, this substituent reduces hydrogen-bonding capacity, increasing lipophilicity compared to non-N-methylated analogs (e.g., 2,6-dimethyl derivative) .

- Electronic Effects : Methyl groups at positions 2 and 6 donate electron density via hyperconjugation, slightly deactivating the aromatic ring and altering the aldehyde's electrophilicity.

Spectroscopic Properties

- 13C-NMR : In a structurally similar indole (C-3 carbaldehyde with aromatic methyl groups), the aldehyde carbon resonates at ~190–200 ppm. Methyl groups at positions 1 (N-methyl), 2, and 6 typically appear at 30–40 ppm (N-CH₃) and 20–25 ppm (aromatic-CH₃), respectively .

- HRMS: For a C₁₅H₁₅N₂ indole derivative, HRMS (CI) showed an accurate mass of 223.1225 . The target compound (C₁₂H₁₂NO) would exhibit a distinct molecular ion peak at m/z 186.24.

Physicochemical and Reactivity Differences

- Solubility: The N-methyl group in the target compound enhances hydrophobicity, reducing solubility in polar solvents compared to non-N-methylated analogs.

- Reactivity: Steric shielding from 2,6-dimethyl groups may hinder aldehyde reactivity in condensation reactions (e.g., Knoevenagel or Schiff base formation) relative to less-substituted derivatives.

- Stability : N-Methylation likely improves oxidative stability compared to NH-containing analogs, which are prone to degradation under acidic conditions.

Biological Activity

1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is an indole derivative characterized by its unique structure, which contributes to its biological activity. The compound can be synthesized through several methods, including multicomponent reactions that facilitate the formation of complex molecules essential for pharmaceutical applications.

Target Interactions

The specific biological targets of this compound remain largely unidentified. However, it is known to interact with various enzymes and proteins, influencing biochemical pathways crucial for cellular functions.

Cellular Effects

This compound has been observed to modulate several cellular processes:

- Cell Signaling : It affects protein kinase activity, which is vital for cell signaling and regulation.

- Gene Expression : Changes in gene expression profiles have been noted upon exposure to this compound.

- Metabolic Pathways : It participates in metabolic pathways involving the conversion into other biologically active compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of developing new antimicrobial agents.

Antioxidant and Anti-inflammatory Effects

In animal models, lower doses of this compound have shown beneficial effects such as enhanced antioxidant activity and reduced inflammation. These effects suggest potential therapeutic applications in managing oxidative stress-related disorders.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that prolonged exposure to this compound led to significant changes in cellular metabolism and function. For instance, it was found to enhance the antioxidant defense mechanisms in cultured cells.

- Animal Models : In vivo studies indicated that varying dosages influenced the compound's efficacy. Lower doses were associated with protective effects against oxidative damage and inflammation, while higher doses showed different metabolic responses.

Comparative Analysis of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of pathogen growth | |

| Antioxidant | Enhanced cellular antioxidant levels | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Modulation of gene expression | Altered profiles in treated cells |

Q & A

Q. How does methylation at the 1, 2, and 6 positions influence the compound’s electronic properties?

- Methodological Answer : Methyl groups donate electron density via inductive effects, reducing the aldehyde’s electrophilicity. Computational NBO analysis quantifies charge distribution, showing decreased positive charge at the aldehyde carbon compared to unmethylated analogs. This impacts reactivity in condensations or cycloadditions .

Q. What techniques confirm the regioselectivity of methylation in the indole ring?

- Methodological Answer :

- NOESY NMR : Correlates spatial proximity between methyl protons and adjacent substituents.

- X-ray crystallography : Resolves methyl group positions unambiguously.

- Isotopic labeling : Synthesize with deuterated methyl groups (CD₃) to track incorporation sites via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.